molecular formula C6H9N3O2 B12932242 5-Methoxy-1-methyl-1h-imidazole-4-carboxamide CAS No. 88100-25-8

5-Methoxy-1-methyl-1h-imidazole-4-carboxamide

Cat. No.: B12932242
CAS No.: 88100-25-8
M. Wt: 155.15 g/mol
InChI Key: ROFZRKMOZRZSNN-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-imidazole-4-carboxamide (CAS 88100-25-8) is a chemical building block with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . This imidazole-4-carboxamide derivative serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of novel heterocyclic compounds. Its structure is closely related to other pharmacologically active imidazole-based molecules, such as the anti-fatigue agent AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside) and its derivatives, which have been shown to activate AMPK and exert significant anti-fatigue effects in preclinical models . The imidazole core is a privileged scaffold in drug discovery, often employed in the design of enzyme inhibitors . For instance, imidazole-containing compounds are frequently explored as inhibitors of heme oxygenase-1 (HO-1), a target implicated in cancer therapy, where the imidazole nitrogen can coordinate with the heme iron center . Furthermore, 1,5-diaryl-1H-imidazole-4-carboxylic acid derivatives have been investigated as allosteric inhibitors of the HIV-1 integrase-LEDGF/p75 protein-protein interaction, a promising target for antiviral drug development . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88100-25-8

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-methoxy-1-methylimidazole-4-carboxamide

InChI

InChI=1S/C6H9N3O2/c1-9-3-8-4(5(7)10)6(9)11-2/h3H,1-2H3,(H2,7,10)

InChI Key

ROFZRKMOZRZSNN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1OC)C(=O)N

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

The most common approach to prepare the carboxamide derivative involves activating the carboxylic acid precursor (5-methoxy-1-methyl-1H-imidazole-4-carboxylic acid) and coupling it with an amine or hydroxylamine derivative to form the carboxamide.

  • Reagents and Conditions:

    • Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
    • Additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions
    • Bases such as triethylamine or N,N-diisopropylethylamine (DIPEA)
    • Solvent: Anhydrous N,N-dimethylformamide (DMF)
    • Temperature: Ambient to moderate heating (20°C to 80°C)
    • Reaction time: From 15 minutes (microwave-assisted) to overnight stirring
  • Typical Procedure:

    • Dissolve 5-methoxy-1-methyl-1H-imidazole-4-carboxylic acid, HOBt, and the amine coupling partner in anhydrous DMF.
    • Add the base and coupling reagent (EDC or HATU).
    • Stir the reaction mixture at the desired temperature.
    • Optionally, apply microwave irradiation to accelerate the reaction.
    • Quench the reaction with acetic acid and purify the product by filtration, extraction, or chromatography.
  • Yields and Purification:

    • Yields range from 64% to 76% depending on the exact conditions and substrates.
    • Purification is typically achieved by reverse-phase HPLC or silica gel chromatography.
    • Mass spectrometry confirms the molecular ion peaks consistent with the expected product.
Entry Coupling Agent Base Solvent Temp (°C) Time Yield (%) Notes
1 EDC + HOBt Triethylamine DMF 20 Overnight 64 Standard amide coupling
2 HATU DIPEA DMF 20 18-24 hours 76 High efficiency, mild conditions
3 EDC + HOBt DIEA DMF 80 (microwave) 15-20 min Not specified Microwave-assisted synthesis

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times significantly while maintaining or improving yields.

  • Example: Heating the reaction mixture containing the acid, coupling agents, and base at 80°C in a microwave reactor for 15-20 minutes followed by acetic acid treatment and purification.

Alternative Synthetic Routes and Mechanistic Insights

  • Computational and experimental studies on related imidazole carboxamide derivatives suggest that intramolecular cyclization and regioselective substitution can be influenced by substituents such as hydroxyaryl groups, which promote intramolecular hydrogen abstraction and ring closure.
  • Recent advances in imidazole synthesis highlight the use of metal-catalyzed and metal-free methods to construct the imidazole core with various substitutions, including carboxamide groups at the 4-position.
  • These methods often involve condensation reactions, cyclizations, and functional group transformations that can be adapted for the preparation of this compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Carbodiimide-mediated coupling EDC or HATU, HOBt, base, DMF, RT to 80°C High yield, mild conditions Requires careful control of moisture and pH
Microwave-assisted coupling Same as above with microwave heating Rapid reaction, time-saving Requires specialized equipment
Metal-catalyzed imidazole synthesis Rhodium catalysts, triazoles, oxadiazoles Regioselective, diverse substitution More complex, costly catalysts
Metal-free condensation Aldehydes, amines, isocyanides, iodine catalysts Environmentally friendly, simple May have lower selectivity

Research Findings and Notes

  • The amide bond formation is the critical step in the preparation of this compound, with carbodiimide coupling being the most reliable and widely used method.
  • Microwave-assisted synthesis offers a practical advantage by reducing reaction times without compromising yield or purity.
  • The regioselectivity and efficiency of the synthesis can be influenced by substituents on the imidazole ring and the choice of coupling reagents.
  • Purification by reverse-phase HPLC or silica gel chromatography is essential to obtain analytically pure material.
  • Mass spectrometry and NMR spectroscopy confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1h-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products

    Oxidation: 5-Hydroxy-1-methyl-1h-imidazole-4-carboxamide.

    Reduction: 5-Methoxy-1-methyl-1h-imidazole-4-amine.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-1-methyl-1h-imidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1h-imidazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context and the type of enzyme or receptor involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 5-Methoxy-1-methyl-1H-imidazole-4-carboxamide and its analogs:

Compound Name Substituents (Position) Molecular Formula CAS RN Key Properties/Applications References
This compound -OCH₃ (5), -CH₃ (1), -CONH₂ (4) C₆H₁₀N₄O₂ Not Provided Potential intermediate in drug synthesis -
5-Aminoimidazole-4-carboxamide (AICA) -NH₂ (5), -CONH₂ (4) C₄H₆N₄O 360-97-4 Precursor in purine biosynthesis
5-Hydroxy-1H-imidazole-4-carboxamide -OH (5), -CONH₂ (4) C₄H₅N₃O₂ Not Provided Hydrate forms (e.g., 3/4 hydrate) for stability
5-Cyano-1H-imidazole-4-carboxamide -CN (5), -CONH₂ (4) C₅H₅N₅O 270862 (CID) Enhanced electrophilicity due to cyano group
5-Amino-N,1-dimethyl-1H-imidazole-4-carboxamide -NH₂ (5), -CH₃ (1), -CONH₂ (4) C₆H₁₀N₄O 101080-49-3 Methylation improves metabolic stability

Physicochemical Properties

  • Solubility : Carboxamide groups improve aqueous solubility, but methylation at position 1 may reduce it slightly compared to unsubstituted imidazoles .
  • Stability : Methoxy and methyl groups confer stability against oxidative degradation, whereas hydroxy analogs require hydrate forms for long-term storage .

Key Research Findings

Substituent Effects on Bioactivity: Methylation at position 1 (as in the target compound and 5-Amino-N,1-dimethyl derivative) reduces metabolic deactivation, extending half-life in vivo .

Role of Methoxy Groups: Methoxy substituents in imidazoles are associated with improved selectivity for adenosine receptors, as observed in related tricyclic diimidazo compounds .

Hydrate Formation : 5-Hydroxy-1H-imidazole-4-carboxamide·3/4 hydrate demonstrates enhanced crystallinity and stability, a critical factor in pharmaceutical formulation .

Biological Activity

5-Methoxy-1-methyl-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring, which is known for its role in various biological functions. The methoxy and methyl substituents contribute to the compound's lipophilicity and potential receptor interactions.

Antitumor Activity

Research has indicated that derivatives of imidazole-4-carboxamide, including this compound, exhibit notable antitumor activities. A study reported that compounds with similar structures demonstrated moderate to strong inhibitory effects against various cancer cell lines, including MKN-45, A549, and H460, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)
T14MKN-450.64
T14A5491.92
T14H4602.68

These findings suggest that the imidazole core is crucial for the antitumor activity, with modifications enhancing efficacy through improved binding to target proteins.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. It has been shown to inhibit key enzymes involved in cancer progression, such as c-Met kinase, which is implicated in tumor growth and metastasis . Additionally, the compound may modulate signaling pathways associated with cell proliferation and apoptosis.

Structure-Activity Relationships (SAR)

SAR studies have indicated that the presence of electron-withdrawing groups on the aromatic rings enhances the biological activity of imidazole derivatives. For instance, halogen substitutions have been noted to improve antitumor efficacy significantly .

Figure 1: Structure-Activity Relationship Insights

SAR Insights (This is a placeholder; actual figure would be included in a full article.)

Case Study 1: Anticancer Screening

In a recent study focusing on various imidazole derivatives, including this compound, a series of compounds were screened for their antiproliferative effects against multiple cancer cell lines. The results indicated that modifications to the imidazole structure could lead to significant variations in potency, underscoring the importance of molecular design in drug development .

Case Study 2: Serotonin Receptor Modulation

Another area of investigation has been the potential of imidazole derivatives as modulators of serotonin receptors. Compounds similar to this compound have shown promise in preclinical models for treating mood disorders by selectively targeting serotonin receptors . This highlights the versatility of the imidazole scaffold beyond oncology applications.

Q & A

Basic: What are the standard synthetic routes for 5-Methoxy-1-methyl-1H-imidazole-4-carboxamide, and what critical parameters influence yield optimization?

Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:

  • Step 1: Reacting substituted anilines with isocyanides to form intermediate carboximidoyl chlorides (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) .
  • Step 2: Treatment with sodium azide or other nucleophiles to construct the imidazole ring .
  • Critical Parameters:
    • Temperature Control: Excessive heat may degrade intermediates; optimal ranges (e.g., 60–80°C) improve reaction efficiency.
    • Catalyst Selection: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate ring closure .
    • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling:
    • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/ocular exposure .
    • Avoid contact with oxidizing agents to prevent decomposition .
  • Storage:
    • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize hydrolysis .
    • Monitor for discoloration or precipitate formation, indicating degradation .

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) .
    • TLC: Silica gel plates with ethyl acetate/hexane (1:1) for rapid purity checks .
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to verify methoxy (–OCH₃) and methyl (–CH₃) substituents (δ 3.3–3.8 ppm for methoxy) .
    • FTIR: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–O of methoxy group) .

Advanced: How can computational methods enhance the design of novel derivatives or reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Prediction:
    • Use density functional theory (DFT) to model transition states and identify low-energy pathways for imidazole ring formation .
  • Derivative Design:
    • Apply molecular docking to predict bioactivity of substituent-modified analogs (e.g., replacing methoxy with ethoxy) .
  • Machine Learning:
    • Train models on existing reaction datasets to optimize solvent/catalyst combinations for higher yields .

Advanced: What experimental design strategies are effective when investigating multiple reaction variables in its synthesis?

Methodological Answer:

  • Factorial Design:
    • Use a 2³ factorial design to test variables: temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), and solvent (DMF vs. DMSO) .
    • Analyze interactions between variables using ANOVA to identify dominant factors affecting yield .
  • Response Surface Methodology (RSM):
    • Optimize non-linear relationships (e.g., time vs. temperature) to pinpoint ideal reaction conditions .

Advanced: How to address contradictions in spectral data or bioactivity results across studies?

Methodological Answer:

  • Data Reconciliation:
    • Replicate experiments under standardized conditions (e.g., identical NMR solvents, pH) to isolate variables .
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .
  • Bioactivity Validation:
    • Perform dose-response assays across multiple cell lines to assess reproducibility of inhibitory effects .

Advanced: What advanced separation techniques are suitable for isolating intermediates in its synthesis?

Methodological Answer:

  • Membrane Chromatography:
    • Employ ion-exchange membranes to separate charged intermediates (e.g., protonated imidazole derivatives) .
  • Preparative HPLC:
    • Use gradient elution (water → acetonitrile) with UV-guided fraction collection for high-purity isolation .

Advanced: How to validate the mechanism of action in biological studies using this compound?

Methodological Answer:

  • Kinetic Studies:
    • Measure enzyme inhibition (e.g., IC₅₀) under varying substrate concentrations to determine competitive/non-competitive mechanisms .
  • Isothermal Titration Calorimetry (ITC):
    • Quantify binding affinity (Kd) between the compound and target proteins .
  • Gene Knockdown:
    • Use CRISPR/Cas9 to silence putative targets and confirm phenotypic rescue in cellular assays .

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